N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxynicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxynicotinamide is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxynicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxynicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Applications
Compounds similar to the one have been reported to exhibit antiviral activities. For instance, derivatives of indole, which share structural similarities with our compound, have shown inhibitory activity against influenza A and other viruses . The triazole moiety present in our compound is known to bind with high affinity to viral proteins, potentially inhibiting viral replication.
Anti-inflammatory Properties
Indole derivatives, which are structurally related to our compound, have been found to possess anti-inflammatory activities . The presence of the phenyl and triazole groups could contribute to the modulation of inflammatory pathways, offering potential therapeutic applications in diseases characterized by inflammation.
Antimicrobial Efficacy
The indole core, which is part of the broader family of compounds to which our molecule belongs, has demonstrated antimicrobial properties . This suggests that our compound could be investigated for its efficacy against bacterial infections.
Antidiabetic Activity
Indole derivatives have been associated with antidiabetic effects . The compound , with its complex heterocyclic structure, may interact with biological targets relevant to diabetes management.
Antimalarial Activity
The triazole group in our compound is similar to other structures that have shown antimalarial activity . Research into this application could lead to the development of new treatments for malaria.
Anticholinesterase Effects
Compounds with a triazole ring have been studied for their anticholinesterase activity, which is important in the treatment of Alzheimer’s disease . Our compound could potentially be explored for its effects on cholinesterase enzymes.
Plant Growth Regulation
Indole derivatives are known to influence plant growth and development . The indole moiety in related compounds is crucial for plant hormone activity, suggesting that our compound could have applications in agriculture.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole structure are known to have diverse biological activities . They could potentially target a variety of enzymes or receptors in the body, depending on their specific structure and functional groups.
Mode of Action
The compound might interact with its targets by forming bonds with specific amino acid residues in the target protein. This could alter the protein’s function, leading to changes in cellular processes .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific targets. For example, it might inhibit an enzyme involved in a metabolic pathway, leading to changes in the production of certain metabolites .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on its specific chemical structure. For example, the presence of a methoxy group might influence its solubility and therefore its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, it might lead to changes in cell signaling, gene expression, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit its interaction with its targets .
properties
IUPAC Name |
N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-methoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-28-19-16(8-5-11-22-19)18(26)21-12-13-24-20(27)25(15-6-3-2-4-7-15)17(23-24)14-9-10-14/h2-8,11,14H,9-10,12-13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBZYXVGPBCTDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxynicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.